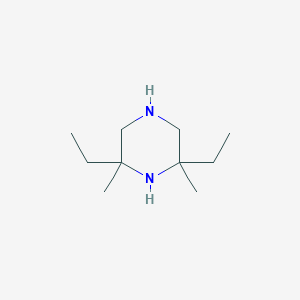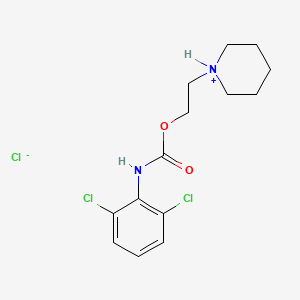
2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride is a chemical compound with the molecular formula C14H19Cl3N2O2 and a molecular weight of 353.6719 . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom.
Preparation Methods
The synthesis of 2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride involves several steps. One common method includes the reaction of 2,6-dichlorophenyl isocyanate with 2-piperidinoethanol in the presence of a suitable solvent and catalyst . The reaction typically proceeds under mild conditions, and the product is isolated and purified through crystallization or other standard techniques.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction .
Scientific Research Applications
2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride involves its interaction with specific molecular targets. The piperidine ring plays a crucial role in its biological activity, allowing it to bind to receptors or enzymes and modulate their function. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride can be compared with other similar compounds, such as:
2-Piperidinoethyl 2,5-dichlorocarbanilate hydrochloride: Similar structure but with chlorine atoms at different positions.
2-Piperidinoethyl 2,4-dichlorobenzoate hydrochloride: Different functional groups attached to the piperidine ring.
These comparisons highlight the unique properties and potential advantages of this compound in various applications.
Properties
CAS No. |
20228-95-9 |
|---|---|
Molecular Formula |
C14H19Cl3N2O2 |
Molecular Weight |
353.7 g/mol |
IUPAC Name |
2-piperidin-1-ium-1-ylethyl N-(2,6-dichlorophenyl)carbamate;chloride |
InChI |
InChI=1S/C14H18Cl2N2O2.ClH/c15-11-5-4-6-12(16)13(11)17-14(19)20-10-9-18-7-2-1-3-8-18;/h4-6H,1-3,7-10H2,(H,17,19);1H |
InChI Key |
VYNIUAYENUFLOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)CCOC(=O)NC2=C(C=CC=C2Cl)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5,7-Tetraazatricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B13735972.png)
![(3R,4R)-rel-Tetrahydro-N-hydroxy-4-[[4-[(2-methyl-4-quinolinyl)methoxy]benzoyl]amino]-2H-pyran-3-carboxamide](/img/structure/B13735975.png)

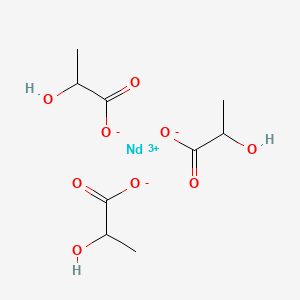
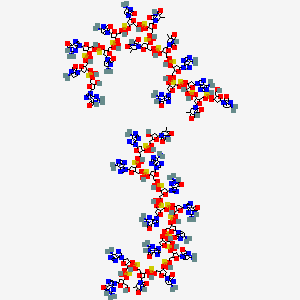


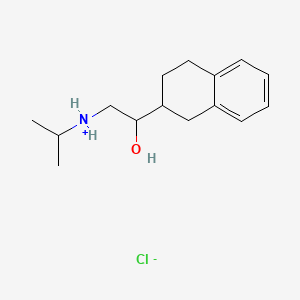
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[o-(3-chloro-1-oxopropyl)oxime]](/img/structure/B13736036.png)
![2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine](/img/structure/B13736058.png)

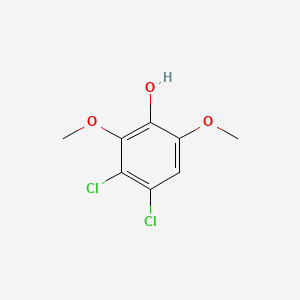
![Triethoxy[2-(2-pyridyl)ethyl]silane](/img/structure/B13736069.png)
